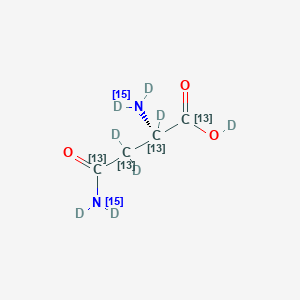

Sodium 3-methyl-2-oxobutanoate-13C2,d1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-méthyl-2-oxobutanoate de sodium-13C2,d1 est un composé marqué par des isotopes stables. Il s'agit de la forme deutériée et marquée au carbone-13 du 3-méthyl-2-oxobutanoate de sodium. Ce composé est principalement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine, en raison de son marquage isotopique unique qui permet un suivi et une analyse détaillés dans diverses expériences .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-méthyl-2-oxobutanoate de sodium-13C2,d1 implique l'incorporation d'isotopes stables de l'hydrogène (deutérium) et du carbone (carbone-13) dans la structure moléculaire du 3-méthyl-2-oxobutanoate de sodium. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et impliquent généralement plusieurs étapes de réactions chimiques, y compris des réactions d'échange isotopique et des processus de purification .

Méthodes de production industrielle

La production industrielle du 3-méthyl-2-oxobutanoate de sodium-13C2,d1 est réalisée dans des conditions contrôlées pour garantir une haute pureté et un marquage isotopique constant. Le processus implique une synthèse chimique à grande échelle, suivie de mesures rigoureuses de contrôle de la qualité pour vérifier la composition isotopique et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le 3-méthyl-2-oxobutanoate de sodium-13C2,d1 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans la molécule par un autre atome ou groupe d'atomes

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants (par exemple, le permanganate de potassium), des réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions spécifiques, telles que la température, la pression et le solvant, dépendent de la réaction et du produit souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent donner lieu à une variété de produits en fonction des substituants introduits .

Applications de recherche scientifique

Le 3-méthyl-2-oxobutanoate de sodium-13C2,d1 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme traceur dans les études métaboliques pour suivre le mouvement et la transformation des molécules au sein des réactions chimiques.

Biologie : Employé dans les études de voies métaboliques et de cinétique enzymatique pour comprendre les processus biochimiques dans les organismes vivants.

Médecine : Utilisé dans les études pharmacocinétiques pour étudier l'absorption, la distribution, le métabolisme et l'excrétion des médicaments.

Industrie : Appliqué dans le développement de nouveaux matériaux et de procédés chimiques, en particulier dans le domaine des composés marqués par des isotopes

Mécanisme d'action

Le mécanisme d'action du 3-méthyl-2-oxobutanoate de sodium-13C2,d1 implique son incorporation dans les voies métaboliques où il agit comme un substrat marqué. Les isotopes stables (deutérium et carbone-13) permettent aux chercheurs de suivre le mouvement et la transformation du composé au sein des systèmes biologiques. Cela fournit des informations précieuses sur les cibles moléculaires et les voies impliquées dans divers processus biochimiques .

Applications De Recherche Scientifique

Sodium 3-methyl-2-oxobutanoate-13C2,d1 has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within chemical reactions.

Biology: Employed in studies of metabolic pathways and enzyme kinetics to understand the biochemical processes in living organisms.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and chemical processes, particularly in the field of isotope-labeled compounds

Mécanisme D'action

The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C2,d1 involves its incorporation into metabolic pathways where it acts as a labeled substrate. The stable isotopes (deuterium and carbon-13) allow researchers to track the compound’s movement and transformation within biological systems. This provides valuable insights into the molecular targets and pathways involved in various biochemical processes .

Comparaison Avec Des Composés Similaires

Composés similaires

3-méthyl-2-oxobutanoate de sodium : La forme non marquée du composé.

3-méthyl-2-oxobutanoate de sodium-13C4,d4 : Une autre variante marquée par des isotopes avec une composition isotopique différente.

3-méthyl-2-oxobutanoate de sodium-13C5 : Une variante marquée avec cinq atomes de carbone-13

Unicité

Le 3-méthyl-2-oxobutanoate de sodium-13C2,d1 est unique en raison de son marquage isotopique spécifique, qui offre des avantages distincts dans le suivi et l'analyse des processus métaboliques. La combinaison du marquage au deutérium et au carbone-13 permet des études plus précises et plus détaillées par rapport aux composés non marqués ou différemment marqués .

Propriétés

Formule moléculaire |

C5H7NaO3 |

|---|---|

Poids moléculaire |

141.09 g/mol |

Nom IUPAC |

sodium;3-deuterio-3-(113C)methyl-2-oxo(413C)butanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3D; |

Clé InChI |

WIQBZDCJCRFGKA-VQUYYKNDSA-M |

SMILES isomérique |

[2H]C([13CH3])([13CH3])C(=O)C(=O)[O-].[Na+] |

SMILES canonique |

CC(C)C(=O)C(=O)[O-].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)

![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)

![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)